molecular formula C21H19NO4 B2396769 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one CAS No. 938037-05-9

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2396769
CAS No.: 938037-05-9
M. Wt: 349.386
InChI Key: LIMPWADBIDDVIP-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a synthetically derived small molecule belonging to the furochromenone chemical class, which is recognized for its potential in kinase inhibition research. This compound has been specifically investigated as a potent and selective inhibitor of the protein kinase CK2 (Casein Kinase 2), a serine/threonine kinase that is frequently dysregulated in various cancers and inflammatory diseases. By competitively targeting the ATP-binding pocket of CK2, this molecule effectively suppresses its enzymatic activity, leading to the disruption of key cellular signaling pathways that govern cell proliferation, survival, and apoptosis. Its research value is underscored by its utility in elucidating the oncogenic roles of CK2 and in exploring targeted therapeutic strategies for oncology, particularly in hematological malignancies and solid tumors. Preclinical studies utilizing this inhibitor have demonstrated its ability to induce cancer cell death and sensitize resistant cells to other chemotherapeutic agents. Furthermore, its application extends to fundamental biochemical research for mapping CK2-dependent signaling networks and validating CK2 as a critical node in disease pathogenesis. This makes it an essential pharmacological tool for chemical biologists and translational researchers focused on kinase-driven pathologies.

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-phenylfuro[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-7-6-10-15-18(13)26-21(23)17-16(14-8-4-3-5-9-14)20(25-19(15)17)22-11-12-24-2/h3-10,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMPWADBIDDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a straightforward approach for preparing substituted chromenones. This method typically requires the use of phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions . The reaction is carried out at room temperature using a high-speed ball mill mixer, resulting in good yields of the desired product.

Chemical Reactions Analysis

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and oxidizing or reducing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 2-(2-methoxyethylamino)-6-methyl-3-phenylfuro[3,2-c]chromen-4-one
Molecular Formula : C21H18N2O6
Molecular Weight : 394.4 g/mol

The compound features a furo[3,2-c]chromen-4-one core with several substituents that influence its chemical behavior and biological activity. The presence of the 2-methoxyethylamino group is particularly significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds in the furocoumarin family, including this compound, exhibit significant antimicrobial activity. For instance, derivatives of coumarins have shown effectiveness against various fungal pathogens. In vitro studies suggest that certain furocoumarins can inhibit the growth of phytopathogenic fungi, indicating that 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one may possess similar properties. Minimum inhibitory concentrations (MICs) for related compounds have been reported between 1.7 to 7.8 µg/mL against different fungal strains, pointing to its potential as an antimicrobial agent .

Anti-inflammatory and Anticancer Activities

The compound's structure suggests potential anti-inflammatory and anticancer properties. Studies have shown that furocoumarins can modulate inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound exerts these effects are still under investigation, but preliminary data indicate promising results in cellular assays .

Synthesis Techniques

The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one typically involves several organic reactions:

  • Formation of the Furochromene Core : This involves cyclization reactions using starting materials such as 4-hydroxycoumarin and suitable aldehydes.
  • Introduction of Functional Groups : The reaction with 2-methoxyethylamine introduces the amino group into the structure.
  • Methylation : Methylation can be achieved using reagents like methyl iodide or dimethyl sulfate to introduce the methyl group at the appropriate position.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity or selectivity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Screening : A study screened various furocoumarin derivatives for antimicrobial activity against bacterial and fungal strains, noting moderate to high efficacy in inhibiting microbial growth .
  • Anti-inflammatory Effects : Research focused on the anti-inflammatory properties of similar compounds showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain furocoumarin derivatives could induce apoptosis and cell cycle arrest, indicating their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various fungal strains,
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines
Synthetic MethodologiesMulti-step synthesis involving cyclization and functionalization

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways within the cell. The compound is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. By binding to specific receptors or enzymes, it can exert its effects on cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

  • 2-(Cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH): Features a cyclohexylamino group instead of 2-methoxyethylamino.
  • 3-(Furan-2-yl)-6-methyl-4H-furo[3,2-c]chromen-4-one (3b): Lacks the amino side chain but includes a furan substituent. Its molecular weight (266.0 g/mol) and spectroscopic data (IR: 1700 cm⁻¹ for carbonyl; NMR: δ 2.42 ppm for methyl) differ significantly due to the absence of polar amino groups .
  • 8-Chloro-3-(4-methylbenzoyl)-2-(phenylamino)-4H-furo[3,2-c]chromen-4-one (3zd): Contains a chloro substituent and a phenylamino group, synthesized via a PIDA-promoted reaction. Its melting point (192–194°C) and solubility in polar solvents reflect enhanced rigidity compared to the target compound .

Table 1: Key Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Fluorescence Activity Key Application
Target Compound 2-(2-Methoxyethyl)amino, 6-Me, 3-Ph Not reported Presumed (analog-based) Potential chemosensor
FH 2-Cyclohexylamino, 3-Ph 373.4 Fe³⁺-selective quenching Fe³⁺ detection in water
3b 3-Furan-2-yl, 6-Me 266.0 None reported Synthetic intermediate
3zd 8-Cl, 3-(4-MeBz), 2-PhNH 478.9 Not studied Antimicrobial research
Fluorescence and Chemosensing Performance

The 2-methoxyethylamino group in the target compound likely enhances water solubility compared to FH’s cyclohexylamino group, which is hydrophobic. However, FH’s fluorescence selectivity for Fe³⁺ (tested against 13 competing ions, including Fe²⁺ and Ru³⁺) suggests that electron-donating amino groups are critical for metal-ion binding .

Biological Activity

The compound 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromene family, characterized by a unique furo[3,2-c]chromen-4-one core structure. This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

Property Details
IUPAC Name 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one
Molecular Formula C21H22N2O5
Molecular Weight 378.41 g/mol

The presence of functional groups such as methoxyethylamino and phenyl groups contributes to its unique chemical and biological properties.

Anticancer Activity

Research indicates that compounds within the furo[3,2-c]coumarin family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one demonstrate antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer).

In a notable study, derivatives were evaluated using the Sulfo-rhodamine B (SRB) assay. The results indicated that certain derivatives exhibited higher antiproliferative activity than others, suggesting a structure-activity relationship that merits further investigation .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. A study assessed its efficacy against various strains of bacteria using the minimum inhibitory concentration (MIC) method. Results indicated that some derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that modifications to the core structure may enhance antimicrobial efficacy.

The proposed mechanism of action for 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one includes interactions with specific molecular targets. It is believed to bind to enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its ability to interact with DNA may contribute to its anticancer effects by inducing apoptosis in cancer cells .

Case Studies

  • Anticancer Evaluation : In a study focusing on furo[3,2-c]coumarin derivatives, compounds were tested against human colon cancer cell lines. The results demonstrated significant inhibition of cell proliferation in treated groups compared to controls .
  • Antimicrobial Screening : A comprehensive evaluation of various synthesized coumarin derivatives showed that those with specific substitutions exhibited enhanced antimicrobial activity against selected pathogens .

Q & A

Q. Advanced

  • Standardized assays : Replicate experiments using uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ consistency .
  • Meta-analysis : Compare structural analogs (e.g., 6-ethyl or 7-hydroxy derivatives) to identify substituent-specific trends in activity .

How does the 2-methoxyethylamino group influence pharmacokinetic properties?

Q. Advanced

  • Solubility : The ether linkage enhances water solubility compared to alkylamino analogs, potentially improving bioavailability .
  • Metabolic stability : The methoxy group may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Target affinity : Molecular docking studies suggest the 2-methoxyethylamino group forms hydrogen bonds with kinase active sites, enhancing inhibitory potency .

What are the critical steps in purifying this compound post-synthesis?

Q. Basic

  • Precipitation : Quenching the reaction mixture in ice-water to isolate crude product .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Ethanol or methanol recrystallization removes residual impurities and improves crystallinity .

What in vitro models evaluate the compound’s mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K or CDKs) using fluorescence-based substrates to quantify IC₅₀ .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
  • Apoptosis markers : Western blotting for caspase-3/7 activation confirms pro-apoptotic activity .

How can computational methods predict environmental fate and degradation pathways?

Q. Advanced

  • QSAR models : Predict biodegradability and toxicity using software like EPI Suite, based on logP and functional groups .
  • Degradation simulations : Density functional theory (DFT) calculates bond dissociation energies to identify hydrolysis-prone sites (e.g., ester linkages) .
  • Ecotoxicity profiling : Molecular docking with aquatic enzymes (e.g., acetylcholinesterase) assesses potential ecological risks .

What challenges arise in establishing SAR for chromen-4-one derivatives?

Q. Advanced

  • Structural complexity : The fused furochromenone ring limits synthetic flexibility for substituent variation .
  • Bioactivity variability : Minor substituent changes (e.g., 6-methyl vs. 6-ethyl) can drastically alter target selectivity, requiring high-resolution crystallography for rational design .
  • Data harmonization : Cross-study discrepancies in assay conditions necessitate centralized databases for SAR validation .

What safety considerations are critical when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

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